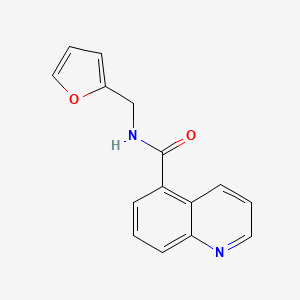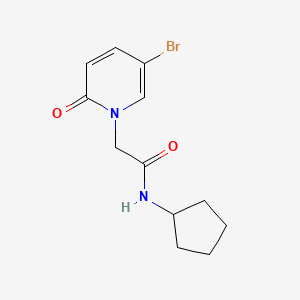![molecular formula C17H16N2O3 B7476931 4-[3-(Methoxymethyl)benzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476931.png)
4-[3-(Methoxymethyl)benzoyl]-1,3-dihydroquinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Methoxymethyl)benzoyl]-1,3-dihydroquinoxalin-2-one, also known as MMQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the fields of neuroscience and pharmacology. MMQ belongs to the quinoxaline family, which is known for its diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 4-[3-(Methoxymethyl)benzoyl]-1,3-dihydroquinoxalin-2-one is not fully understood, but it is believed to act through multiple pathways, including the inhibition of oxidative stress and inflammation, modulation of neurotransmitter release, and regulation of calcium homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neuronal excitability, enhancement of synaptic plasticity, and regulation of mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[3-(Methoxymethyl)benzoyl]-1,3-dihydroquinoxalin-2-one in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations include the lack of information on its pharmacokinetics and potential side effects.
Orientations Futures
Future research on 4-[3-(Methoxymethyl)benzoyl]-1,3-dihydroquinoxalin-2-one could focus on exploring its potential therapeutic applications in other neurological disorders, as well as investigating its pharmacokinetics and toxicity in more detail. Additionally, the development of more potent and selective this compound analogs could be pursued to enhance its therapeutic potential.
Méthodes De Synthèse
4-[3-(Methoxymethyl)benzoyl]-1,3-dihydroquinoxalin-2-one is synthesized through a multi-step process that involves the reaction of 3-(Methoxymethyl)benzoyl chloride with 2-aminoquinoxaline in the presence of a base. The resulting intermediate is then reduced to obtain this compound.
Applications De Recherche Scientifique
4-[3-(Methoxymethyl)benzoyl]-1,3-dihydroquinoxalin-2-one has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. This compound has been shown to possess neuroprotective properties and can enhance cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
4-[3-(methoxymethyl)benzoyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-11-12-5-4-6-13(9-12)17(21)19-10-16(20)18-14-7-2-3-8-15(14)19/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUYHYWFRSRVQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B7476854.png)
![N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7476858.png)

![2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-(4-methoxyphenyl)benzamide](/img/structure/B7476883.png)
![[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7476891.png)
![N-(3-chlorophenyl)-2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzamide](/img/structure/B7476893.png)
![Ethyl 4-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B7476903.png)

![Ethyl 4-[[1-(3,4-difluorophenyl)sulfonylpiperidine-4-carbonyl]amino]benzoate](/img/structure/B7476918.png)
![N-ethyl-N-naphthalen-1-yl-2-[3-(tetrazol-1-yl)phenoxy]acetamide](/img/structure/B7476922.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3,5,6-trimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7476926.png)

![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide](/img/structure/B7476945.png)